molecular formula C17H22N2O4 B6978839 3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid

3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B6978839
M. Wt: 318.4 g/mol
InChI Key: YJLBXTUBZCVQHB-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxycyclopentyl group attached to a piperazine ring, further linked to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-[4-(2-hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-15-6-2-5-14(15)18-7-9-19(10-8-18)16(21)12-3-1-4-13(11-12)17(22)23/h1,3-4,11,14-15,20H,2,5-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLBXTUBZCVQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps:

    Formation of the Hydroxycyclopentyl Group: This step involves the hydroxylation of cyclopentane, which can be achieved using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes, such as 1,2-dichloroethane, under basic conditions.

    Coupling Reactions: The hydroxycyclopentyl group is then coupled with the piperazine ring using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through an esterification or amidation reaction, often using reagents like benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid, bromine, sulfuric acid (H₂SO₄).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its possible pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may enhance binding affinity through hydrogen bonding, while the piperazine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2-Hydroxycyclohexyl)piperazine-1-carbonyl]benzoic acid: Similar structure but with a cyclohexyl group instead of cyclopentyl.

    3-[4-(2-Hydroxycyclopropyl)piperazine-1-carbonyl]benzoic acid: Contains a cyclopropyl group, leading to different steric and electronic properties.

Uniqueness

3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid is unique due to its specific combination of a hydroxycyclopentyl group and a piperazine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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